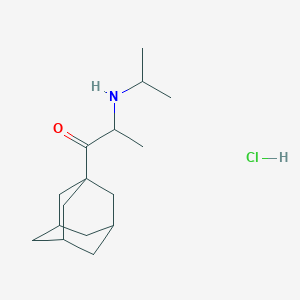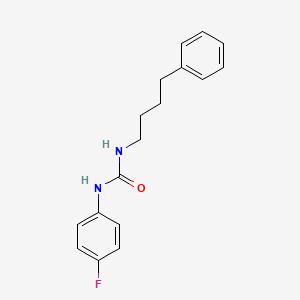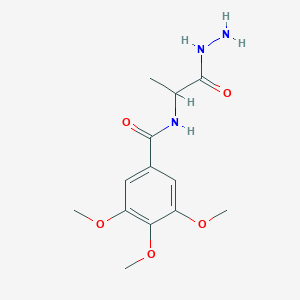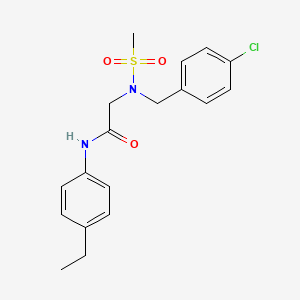
1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride, also known as AAI, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. AAI belongs to the class of adamantane derivatives, which have been found to exhibit a wide range of pharmacological activities. In
作用機序
The mechanism of action of 1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to inhibit the reuptake of dopamine and serotonin, which leads to an increase in their levels in the brain. This compound also activates the alpha-2 adrenergic receptors, which are involved in regulating the release of neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the survival and growth of neurons. This compound has also been found to reduce the levels of inflammatory cytokines in the brain, which are implicated in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for research on 1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of interest is the development of novel derivatives of this compound that may exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been investigated for its potential as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, and depression. The synthesis of this compound involves the reaction of 1-adamantylamine with isopropylamine and acetone. The mechanism of action of this compound is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has a wide range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Future research on this compound may lead to the development of novel therapeutic agents for the treatment of neurological diseases.
合成法
The synthesis of 1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride involves the reaction of 1-adamantylamine with isopropylamine and acetone. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The resulting product is a white crystalline powder, which is then purified through recrystallization. The yield of this compound is typically around 60-70%, and the purity can be further improved through additional purification steps.
科学的研究の応用
1-(1-adamantyl)-2-(isopropylamino)-1-propanone hydrochloride has been investigated for its potential as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that this compound can protect neuronal cells from oxidative stress and reduce inflammation in the brain. This compound has also been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
特性
IUPAC Name |
1-(1-adamantyl)-2-(propan-2-ylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-10(2)17-11(3)15(18)16-7-12-4-13(8-16)6-14(5-12)9-16;/h10-14,17H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNVJVSVRNSYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(=O)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)



![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)

![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)